

# In-Depth Technical Guide: Alachlor ESA - Regulatory Landscape and Analytical Standards

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## Compound of Interest

Compound Name: Alachlor ESA

Cat. No.: B1208118

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## Executive Summary

Alachlor ethanesulfonic acid (ESA) is a major degradation product of the widely used herbicide alachlor. Its presence in water sources has prompted regulatory scrutiny and the development of specific analytical methods for its detection and quantification. This technical guide provides a comprehensive overview of the current regulatory guidelines and drinking water standards for **Alachlor ESA** across various jurisdictions. It also details the experimental protocols for its analysis in water and explores the available toxicological data, including insights into its mechanism of action. All quantitative data are summarized in structured tables for comparative analysis, and key experimental workflows and toxicological pathways are visualized through diagrams.

## Regulatory Guidelines and Drinking Water Standards

The regulation of **Alachlor ESA** in drinking water varies globally. While some jurisdictions have established specific guidance values, others regulate it under broader categories of pesticide metabolites.

### United States

In the United States, the Environmental Protection Agency (EPA) has not established a national primary drinking water regulation (MCL) for **Alachlor ESA**. However, it is included on the EPA's Drinking Water Contaminant Candidate List, indicating it is a priority for consideration for future regulation.

Some states have developed their own guidance levels. Notably, the Minnesota Department of Health (MDH) has issued Risk Assessment Advice (RAA) for **Alachlor ESA** in drinking water.

[1]

## European Union

The European Union (EU) does not have a specific parametric value for **Alachlor ESA** in its Drinking Water Directive. Instead, it falls under the general limit for all individual pesticides and their relevant metabolites, which is set at 0.1 µg/L.[2][3] The total concentration of all pesticides and their metabolites must not exceed 0.5 µg/L. The European Food Safety Authority (EFSA) conducts peer reviews of pesticide active substances, but specific opinions on the drinking water limits for individual metabolites like **Alachlor ESA** are not always issued.

## World Health Organization (WHO)

The World Health Organization (WHO) has not established a specific guideline value for **Alachlor ESA** in its Guidelines for Drinking-Water Quality. The WHO is currently working on developing a framework for assessing the relevance of pesticide metabolites in drinking water, which may inform future guidance.[3]

## Health Canada

Health Canada has not established a specific Maximum Acceptable Concentration (MAC) for **Alachlor ESA** in its Guidelines for Canadian Drinking Water Quality. While guidelines exist for the parent compound, alachlor, and other pesticides, specific values for its metabolites are not listed.[4][5][6]

## Australia

The Australian Drinking Water Guidelines, issued by the National Health and Medical Research Council (NHMRC), do not provide a specific guideline value for **Alachlor ESA**. [7][8][9] Similar

to other regions, pesticide metabolites may be considered under the general management of water quality.

## Data Presentation: Drinking Water Standards and Advisory Levels for Alachlor ESA

Regulatory Body	Jurisdiction	Guideline/Standard Type	Value (µg/L)	Notes
Minnesota Department of Health (MDH)	United States (Minnesota)	Chronic Risk Assessment Advice (RAA)	50	Based on non-cancer health effects.[1][6]
Minnesota Department of Health (MDH)	United States (Minnesota)	Subchronic Risk Assessment Advice (RAA)	100	Based on non-cancer health effects.[1][6]
European Union	European Union	Parametric Value (for individual pesticides and their relevant metabolites)	0.1	General limit for all individual pesticides and their relevant metabolites.[2][3]
World Health Organization (WHO)	International	Guideline Value	Not Established	Currently developing a framework for assessing pesticide metabolites.[3]
Health Canada	Canada	Maximum Acceptable Concentration (MAC)	Not Established	No specific guideline for Alachlor ESA.[4][5][6]
National Health and Medical Research Council (NHMRC)	Australia	Guideline Value	Not Established	No specific guideline for Alachlor ESA.[7][8][9]

# Experimental Protocols for Analysis of Alachlor ESA in Water

The standard method for the detection and quantification of **Alachlor ESA** in drinking water is EPA Method 535. This method utilizes solid-phase extraction (SPE) followed by liquid chromatography/tandem mass spectrometry (LC/MS/MS).<sup>[2][5][10][11][12][13][14]</sup>

## EPA Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water

**Objective:** To determine the concentration of **Alachlor ESA** and other acetamide herbicide degradates in drinking water.

**Methodology:**

- Sample Preparation:
  - A 250 mL water sample is passed through a solid-phase extraction (SPE) cartridge containing graphitized carbon.<sup>[2][11]</sup>
  - The analytes, including **Alachlor ESA**, are adsorbed onto the SPE cartridge.
  - The cartridge is then washed to remove interfering substances.
- Elution:
  - The adsorbed analytes are eluted from the SPE cartridge using a small volume of an appropriate solvent, typically methanol with an ammonium acetate buffer.<sup>[11]</sup>
- Concentration:
  - The eluate is concentrated to dryness under a gentle stream of nitrogen.<sup>[11]</sup>
  - The residue is reconstituted in a small, precise volume of a suitable solvent, such as an ammonium acetate solution in water.<sup>[11]</sup>

- Analysis by LC/MS/MS:
  - An aliquot of the reconstituted sample is injected into a liquid chromatograph (LC) for separation.
  - The LC is coupled to a tandem mass spectrometer (MS/MS) for detection and quantification.
  - The MS/MS is operated in a specific mode (e.g., multiple reaction monitoring) to ensure high selectivity and sensitivity for **Alachlor ESA**.

#### Quality Control:

- The use of isotopically labeled internal standards and surrogates is crucial for accurate quantification and to monitor the efficiency of the extraction and analysis process.

## Toxicological Profile and Mechanism of Action of Alachlor ESA

Toxicological studies indicate that **Alachlor ESA** exhibits significantly lower toxicity than its parent compound, alachlor.[\[13\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

### Key Toxicological Findings

- Subchronic Toxicity: Studies in rats have shown that **Alachlor ESA** administered in drinking water for 91 days only produced adverse effects at very high dose levels. These effects were primarily related to decreased water palatability, leading to reduced body weight and food consumption. No significant organ pathology was observed.[\[13\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)
- Developmental and Genetic Toxicity: **Alachlor ESA** has not been found to produce adverse effects on fetal development in rats, even at high doses. It also did not show evidence of genotoxicity in a mouse bone marrow micronucleus assay.[\[13\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)
- Oncogenic Potential: Mechanistic studies suggest that **Alachlor ESA** does not share the same oncogenic potential as alachlor. Alachlor has been shown to induce tumors in rats through specific metabolic activation pathways that do not appear to be significant for **Alachlor ESA**.[\[15\]](#)[\[19\]](#)

## Signaling Pathways and Mechanism of Action

Specific signaling pathways affected by direct exposure to **Alachlor ESA** are not well-elucidated in the current scientific literature. The primary focus of research has been on the detoxification pathway of the parent compound, alachlor, which leads to the formation of **Alachlor ESA**.

The detoxification of alachlor involves conjugation with glutathione (GSH), a process that can be enzyme-mediated. This conjugate is then further metabolized to form the sulfonic acid derivative, **Alachlor ESA**. This metabolic conversion is considered a detoxification process, as the resulting ESA metabolite is more water-soluble and less toxic than the parent alachlor molecule.<sup>[20]</sup>

The lack of significant toxicity and oncogenicity of **Alachlor ESA** suggests that it does not interact with the same cellular targets or disrupt the same signaling pathways as alachlor. Further research, such as transcriptomics and proteomics studies, would be necessary to identify any specific molecular initiating events or signaling pathways that might be perturbed by high concentrations of **Alachlor ESA**.

## Visualizations

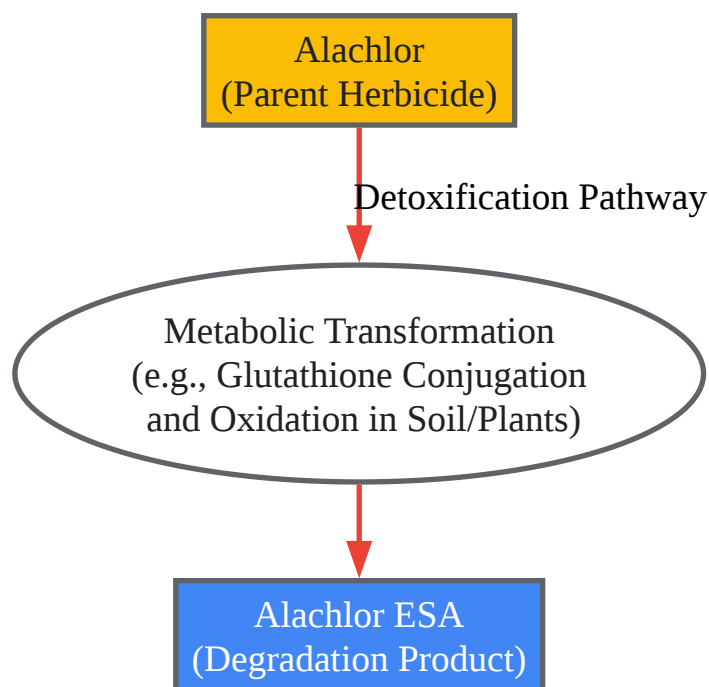
### Experimental Workflow for Alachlor ESA Analysis (EPA Method 535)



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Caption: Workflow for the analysis of **Alachlor ESA** in water using EPA Method 535.

## Logical Relationship of Alachlor to Alachlor ESA



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Caption: Metabolic transformation of Alachlor to its less toxic ESA metabolite.

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